Alprenolol Hydrochloride-d7
CAS No.:
Cat. No.: VC0199581
Molecular Formula: C₁₅H₁₇D₇ClNO₂
Molecular Weight: 292.85
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₅H₁₇D₇ClNO₂ |
---|---|
Molecular Weight | 292.85 |
Introduction
Chemical Properties
Alprenolol Hydrochloride-d7 possesses distinct chemical properties that make it valuable for research applications. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C15H17D7ClNO2 |
Molecular Weight | 292.85 g/mol |
Physical Appearance | Crystalline solid |
IUPAC Name | 1-[(1-Methylethyl)amino]-3-[2-(2-propen-1-yl)phenoxy]-2-propanol Hydrochloride-d7 |
Alternative Names | 1-(o-Allylphenoxy)-3-(isopropylamino)-2-Propanol Hydrochloride-d7; (±)-Alprenolol Hydrochloride-d7 |
The compound contains seven deuterium atoms, typically located on the isopropyl group of the molecule. This strategic deuteration allows for enhanced tracking capabilities without significantly altering the compound's pharmacological activity. The deuterium atoms provide a distinct mass signature that can be detected using mass spectrometry techniques, enabling precise quantification in complex biological matrices .
The chemical structure of Alprenolol Hydrochloride-d7 features an allyl phenoxy group connected to a propanol backbone with an isopropylamino substituent. The hydrochloride salt form improves the compound's stability and solubility in aqueous solutions, making it more suitable for various research applications.
Research Applications
Pharmacokinetic Studies
Alprenolol Hydrochloride-d7 is extensively used in pharmacokinetic research to investigate the absorption, distribution, metabolism, and excretion (ADME) properties of beta-blockers. The deuterium labeling enables researchers to accurately track the compound's journey through biological systems without interfering with its natural pharmacological activity. This ability provides valuable insights into the compound's efficacy and safety profile, enhancing our understanding of beta-blocker pharmacology.
The compound is particularly valuable for bioavailability studies, where researchers need to distinguish between the administered compound and endogenous substances. The distinct mass difference created by the deuterium labeling allows for precise quantification even in complex biological matrices such as plasma, urine, or tissue homogenates.
Metabolic Pathway Investigations
One of the most significant applications of Alprenolol Hydrochloride-d7 is in the study of metabolic pathways. The strategic placement of deuterium atoms on the molecule allows researchers to investigate how the compound is transformed by various metabolic enzymes. This information is crucial for understanding potential drug-drug interactions, identifying metabolites that might contribute to efficacy or toxicity, and optimizing dosing regimens.
The deuterium kinetic isotope effect can also provide valuable mechanistic insights into metabolic reactions. Since carbon-deuterium bonds are typically more stable than carbon-hydrogen bonds, the rate of metabolic reactions involving deuterated positions may be slower. By comparing the metabolism of deuterated and non-deuterated compounds, researchers can elucidate the rate-limiting steps in metabolic pathways.
Analytical Method Development
Alprenolol Hydrochloride-d7 serves as an invaluable internal standard for the development and validation of bioanalytical methods. The compound's chemical similarity to non-deuterated alprenolol, combined with its distinct mass, makes it ideal for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications. These methods are essential for quantifying drug concentrations in biological samples during preclinical and clinical studies.
Synthesis
The synthesis of Alprenolol Hydrochloride-d7 involves sophisticated chemical processes designed to incorporate deuterium at specific positions within the molecular structure. While the exact synthetic route may vary depending on the manufacturer, the general approach involves using deuterated reagents during key synthetic steps to replace hydrogen atoms with deuterium.
The synthesis typically begins with appropriate precursors that already contain deuterium atoms or by exchanging hydrogen for deuterium under specific reaction conditions. For the isopropyl group deuteration, reagents such as deuterated acetone or isopropylamine-d7 may be employed. The synthetic pathway must be carefully controlled to ensure high isotopic purity, as the presence of non-deuterated or partially deuterated molecules would reduce the compound's value for analytical applications.
Quality control of the final product typically involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the correct placement and number of deuterium atoms. These analytical techniques ensure that the synthesized compound meets the required specifications for research applications.
Analytical Techniques
Mass Spectrometry Applications
Mass spectrometry is the primary analytical technique used to detect and quantify Alprenolol Hydrochloride-d7 in research samples. The seven deuterium atoms create a mass shift of approximately 7 atomic mass units compared to non-deuterated alprenolol hydrochloride, allowing for clear distinction between the two compounds. This property is particularly valuable when the deuterated compound is used as an internal standard in quantitative analyses.
Various mass spectrometry approaches can be employed, including:
MS Technique | Application | Advantage |
---|---|---|
LC-MS/MS | Quantification in biological matrices | High sensitivity and specificity |
GC-MS | Metabolite identification | Excellent chromatographic resolution |
HRMS | Structural elucidation | Accurate mass determination |
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy provides valuable structural information about Alprenolol Hydrochloride-d7. The deuterium atoms produce distinct spectral patterns that differ from those of the non-deuterated compound. This technique is particularly useful for confirming the position and number of deuterium atoms in the molecule, ensuring the quality and identity of the research compound.
Solvent | Solubility |
---|---|
Water | Soluble |
Methanol | Highly soluble |
DMSO | Highly soluble |
Ethanol | Moderately soluble |
Chloroform | Sparingly soluble |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume